Lithium, (3,4-dihydro-2H-pyran-6-yl)-

Description

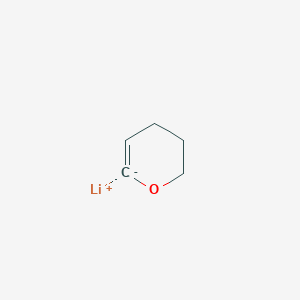

Lithium, (3,4-dihydro-2H-pyran-6-yl)- is an organolithium reagent featuring a cyclic enol ether moiety. It is synthesized via direct metallation of commercially available 3,4-dihydro-2H-pyran using tert-butyllithium (tBuLi) under controlled conditions . This compound has demonstrated significant utility in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of substituted alkenes. For example, reactions with para-methyl-, para-methoxy-, and meta-methoxy-substituted bromoarenes yield products (2v, 2w, 2x) with high efficiency (85–90% yields) and selectivity, as shown in Table 1 .

Properties

CAS No. |

72081-15-3 |

|---|---|

Molecular Formula |

C5H7LiO |

Molecular Weight |

90.1 g/mol |

IUPAC Name |

lithium;2,3,4,6-tetrahydropyran-6-ide |

InChI |

InChI=1S/C5H7O.Li/c1-2-4-6-5-3-1;/h2H,1,3,5H2;/q-1;+1 |

InChI Key |

COFDSCXSDIYSGS-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1CC=[C-]OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-pyran typically involves the cyclization of 5-hydroxy-1-pentene in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the pyran ring .

Industrial Production Methods

In industrial settings, the production of 3,4-dihydro-2H-pyran can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2H-pyran-2-one derivatives.

Reduction: Reduction reactions can convert the pyran ring into tetrahydropyran.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 2H-pyran-2-one derivatives.

Reduction: Tetrahydropyran.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3,4-Dihydro-2H-pyran is widely used as a protecting group for alcohols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis .

Biology

In biological research, derivatives of 3,4-dihydro-2H-pyran are studied for their potential as enzyme inhibitors and bioactive molecules. These compounds can interact with biological targets and modulate their activity .

Medicine

The compound and its derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties. Research is ongoing to develop new drugs based on the pyran scaffold .

Industry

In the polymer industry, 3,4-dihydro-2H-pyran is used as a monomer for the synthesis of various polymers. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyran and its derivatives involves their interaction with specific molecular targets. For example, as enzyme inhibitors, these compounds can bind to the active site of enzymes, blocking their activity. The pyran ring structure allows for versatile interactions with different biological molecules, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Table 1: Cross-Coupling Reactions of Lithium, (3,4-dihydro-2H-pyran-6-yl)-

| Bromoarene Substrate | Product | Yield (%) |

|---|---|---|

| p-Methylbromoarene | 2v | 85 |

| p-Methoxybromoarene | 2w | 89 |

| m-Methoxybromoarene | 2x | 90 |

Comparison with Similar Compounds

Reactivity and Selectivity in Cross-Coupling Reactions

Lithium, (3,4-dihydro-2H-pyran-6-yl)- belongs to the class of α-alkoxyvinyl lithium reagents, which are known for their enhanced stability and regioselectivity compared to simpler alkenyllithium compounds. This contrasts with traditional alkyllithium or aryllithium reagents, which often require stricter reaction conditions (e.g., lower temperatures or specialized ligands) to achieve comparable efficiency.

Structural and Functional Differences

The cyclic ether structure of (3,4-dihydro-2H-pyran-6-yl)lithium distinguishes it from acyclic α-alkoxyvinyl lithium reagents. The rigidity of the pyran ring may enhance steric control during cross-coupling, contributing to its high selectivity.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing lithium, (3,4-dihydro-2H-pyran-6-yl)-, and how can structural purity be ensured?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to avoid side reactions such as ring-opening or polymerization. Techniques like inert-atmosphere Schlenk lines or gloveboxes are critical due to lithium's reactivity with moisture and oxygen. Structural purity can be validated via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, highlights the importance of regioselective functionalization in similar heterocyclic lithium compounds . Safety protocols for handling volatile intermediates (e.g., 3,4-dihydro-2H-pyran derivatives) should align with GHS guidelines, as outlined in .

Q. How can researchers characterize the electrochemical stability of lithium, (3,4-dihydro-2H-pyran-6-yl)- in battery applications?

- Methodological Answer : Cyclic voltammetry (CV) and galvanostatic charge-discharge cycling in half-cell configurations (vs. Li/Li⁺) are standard. Focus on identifying redox peaks and capacity retention over cycles. emphasizes the need for electrodes with dual ionic/electronic conductivity, requiring composite materials (e.g., carbon additives) to mitigate poor intrinsic conductivity . Differential scanning calorimetry (DSC) can assess thermal stability during lithiation/delithiation, critical for safety in high-energy-density systems .

Q. What are the primary challenges in isolating lithium, (3,4-dihydro-2H-pyran-6-yl)- derivatives, and how can they be addressed?

- Methodological Answer : Challenges include air sensitivity and side reactions during purification. Column chromatography under inert conditions or sublimation techniques may improve yield. notes that technical-grade impurities (e.g., residual catalysts) require rigorous solvent recrystallization or vacuum distillation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of lithium, (3,4-dihydro-2H-pyran-6-yl)- complexes for improved ionic mobility?

- Methodological Answer : Density functional theory (DFT) can predict Li⁺ binding energies and migration barriers within the pyran ring framework. Focus on optimizing Li coordination sites and ring strain effects. demonstrates how ab initio modeling identified structural modifications in Li(Ni₀.₅Mn₀.₅)O₂ to enhance rate capability, a strategy transferable to heterocyclic lithium systems . Pair computational results with in-situ X-ray diffraction (XRD) to validate structural dynamics during cycling .

Q. What experimental strategies resolve contradictions in reported electrochemical performance data for lithium-containing heterocycles?

- Methodological Answer : Contradictions often arise from variations in electrode fabrication (e.g., binder composition, particle size). Standardize testing protocols (e.g., electrode mass loading, electrolyte composition) and employ controlled aging studies to isolate degradation mechanisms. stresses linking results to a unified theoretical framework (e.g., Marcus theory for electron transfer) to contextualize discrepancies . Cross-reference with spectroscopic data (e.g., Raman mapping of electrode surfaces) to correlate performance with structural changes .

Q. How can in-situ spectroscopic techniques elucidate the degradation pathways of lithium, (3,4-dihydro-2H-pyran-6-yl)- under operational conditions?

- Methodological Answer : Operando Fourier-transform infrared (FTIR) spectroscopy tracks bond-breaking/reformation during cycling. For example, used similar methods to monitor carbonyl group stability in pyran derivatives . Couple this with electrochemical impedance spectroscopy (EIS) to distinguish between interfacial and bulk degradation.

Methodological Framework Integration

- Theoretical Linkage : As per , anchor experimental designs to a conceptual framework (e.g., ligand-field theory for Li⁺ coordination or solid-electrolyte interphase (SEI) formation models) to ensure hypothesis-driven inquiry .

- Data Validation : Use ’s protocol-driven approach to standardize synthesis, characterization, and testing steps, enhancing reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.